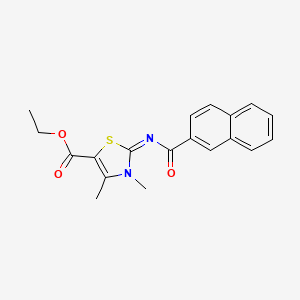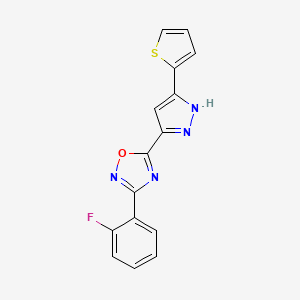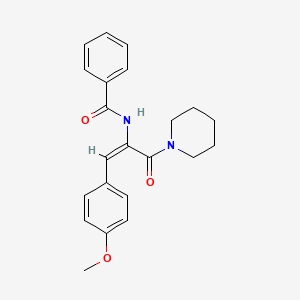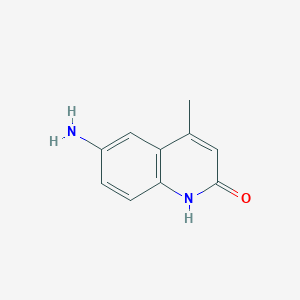
6-amino-4-methylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
6-Amino-4-methylquinolin-2(1H)-one derivatives have been studied for their potential in anticancer activities. Novel compounds synthesized from this derivative have shown selective activity against cancer cells, with varying effectiveness across different cancer types. Some compounds have demonstrated an ability to inhibit cell migration, indicating potential therapeutic efficacy in cancer treatment (Kubica et al., 2018).
Synthesis and Pharmacological Evaluation
Research has also focused on synthesizing new derivatives of 6-amino-4-methylquinolin-2(1H)-one for pharmacological evaluations. Some of these derivatives, such as JTC-801 and its analogs, have been studied for their potential as nociceptin receptor antagonists, with variations in the quinoline ring showing critical effects on affinity and potency (Sestili et al., 2004).
Synthesis and Antimicrobial Activity
Derivatives of 6-amino-4-methylquinolin-2(1H)-one have been synthesized and evaluated for their antimicrobial activity. Studies have demonstrated slight antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating potential uses in developing new antimicrobial agents (Meyer et al., 2001).
Synthesis and Molecular Docking Studies
Molecular docking studies have been conducted on synthesized quinoline-pyrimidine hybrid compounds derived from 6-amino-4-methylquinolin-2(1H)-one. These studies have focused on evaluating the cytotoxicity and ADMET properties of these compounds, with specific interest in their action against cancer cell lines like HepG2 and KB cells (Toan et al., 2020).
Antileishmanial Activity
There has been research into the antileishmanial activity of lepidines, a class of 6-methoxy-4-methyl-8-aminoquinoline derivatives. These studies have shown significant activity against the Leishmania donovani model, suggesting their potential in treating leishmaniasis (Kinnamon et al., 1978).
Eigenschaften
IUPAC Name |
6-amino-4-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLMWCYPOBDWHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

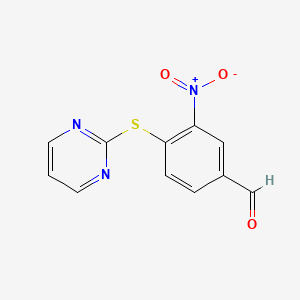
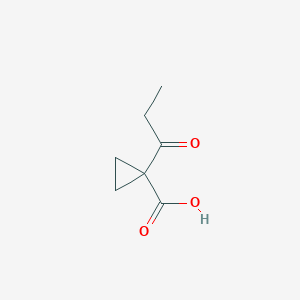
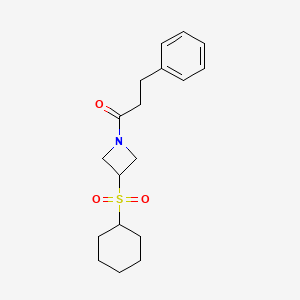
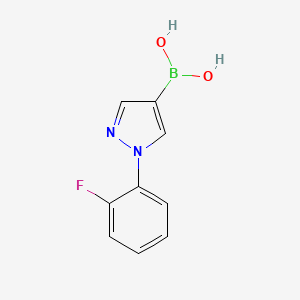
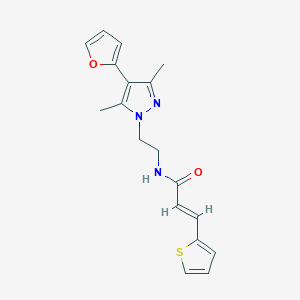
![2-Chloro-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine-1-carbonyl)pyridine](/img/structure/B2522688.png)
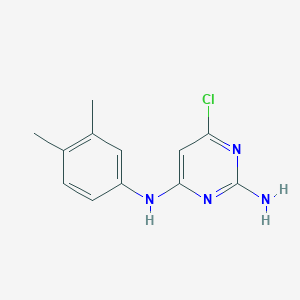
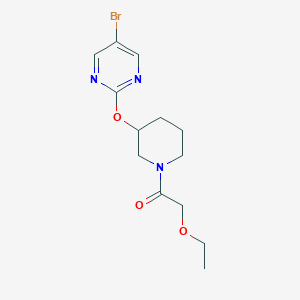
![4-[4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2522693.png)
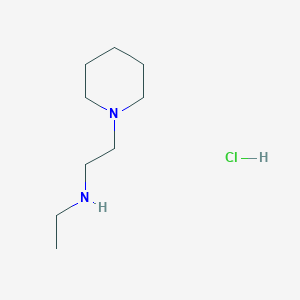
![1-[4-[3-(3-Fluoropyridin-2-yl)oxypiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2522698.png)
